molecular formula C11H13BrN2O B13985843 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine

5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine

Cat. No.: B13985843
M. Wt: 269.14 g/mol
InChI Key: DCESFCGYNHXFON-UHFFFAOYSA-N
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Description

5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a 4-bromobutoxy substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole and pyridine rings.

    Cyclization Products: More complex fused heterocyclic compounds.

Scientific Research Applications

Chemistry: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery .

Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors. It can also be used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine largely depends on its application. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. This binding can interfere with the enzyme’s activity, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another closely related compound with a different ring fusion pattern.

Uniqueness: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromobutoxy group allows for further functionalization and enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

5-(4-bromobutoxy)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H13BrN2O/c12-5-1-2-8-15-11-4-7-14-10(9-11)3-6-13-14/h3-4,6-7,9H,1-2,5,8H2

InChI Key

DCESFCGYNHXFON-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1OCCCCBr

Origin of Product

United States

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